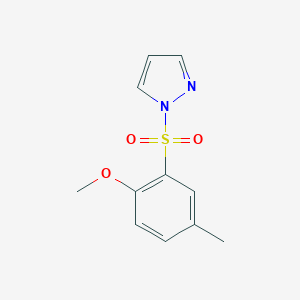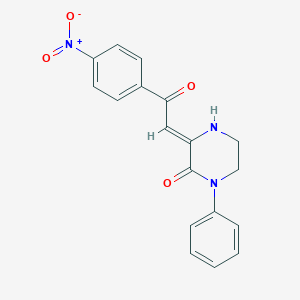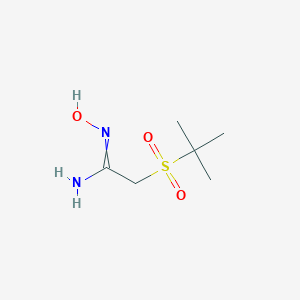
2-tert-butylsulfonyl-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylsulfonyl-N'-hydroxyethanimidamide, also known as Boc-N-OH, is a chemical compound widely used in scientific research. It belongs to the class of N-protected hydroxylamines and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is based on its ability to protect hydroxyl groups from unwanted reactions during chemical synthesis. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is a stable compound that can be easily removed under mild conditions, allowing for the recovery of the hydroxyl group.
Biochemical and Physiological Effects:
2-tert-butylsulfonyl-N'-hydroxyethanimidamide is not known to have any significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butylsulfonyl-N'-hydroxyethanimidamide has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize and purify. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also stable and compatible with a wide range of chemical reactions. However, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide requires careful handling, as it can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in scientific research. One area of interest is the development of new drugs and pharmaceuticals using 2-tert-butylsulfonyl-N'-hydroxyethanimidamide as a key reagent. Another area of interest is the synthesis of new compounds for use in materials science and nanotechnology. Additionally, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in the development of new analytical methods for chemical analysis is an area of active research.
Métodos De Síntesis
2-tert-butylsulfonyl-N'-hydroxyethanimidamide can be synthesized through the reaction of tert-butanesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product can be purified through recrystallization or column chromatography. The yield of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is typically high, making it a cost-effective reagent for scientific research.
Aplicaciones Científicas De Investigación
2-tert-butylsulfonyl-N'-hydroxyethanimidamide is widely used in organic synthesis as a protecting group for hydroxylamines. It is also used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and heterocyclic compounds. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
164982-43-8 |
|---|---|
Nombre del producto |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
Fórmula molecular |
C6H14N2O3S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
Clave InChI |
KIKAYOSKNCDOJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)CC(=NO)N |
SMILES canónico |
CC(C)(C)S(=O)(=O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





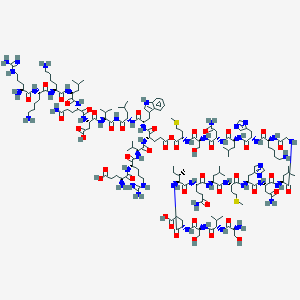
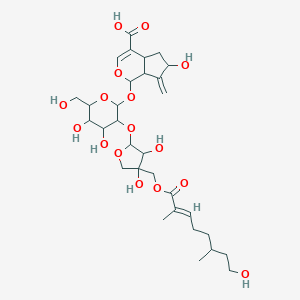
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)

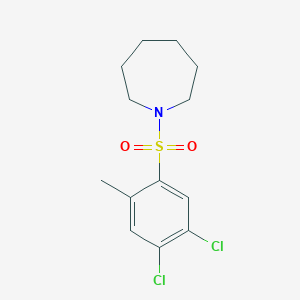
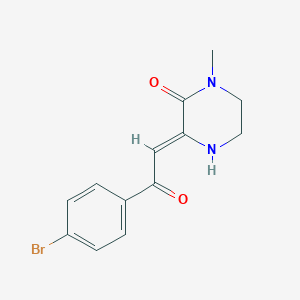
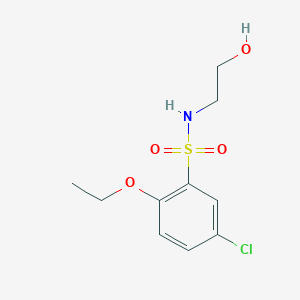
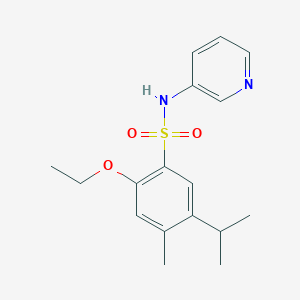
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
